(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(9-BR-2-PH-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-5-YL)(4-MEO-PH)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(9-BR-2-PH-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-5-YL)(4-MEO-PH)METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (9-BR-2-PH-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-5-YL)(4-MEO-PH)METHANONE involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- (9-BR-2-PH-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-5-YL)(4-MEO-PH)METHANONE
- Other pyrazolo and benzoxazin derivatives : Compounds with similar ring structures and functional groups.
Uniqueness
(9-BR-2-PH-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-5-YL)(4-MEO-PH)METHANONE is unique due to its specific combination of pyrazolo and benzoxazin rings, along with the presence of bromine and methoxyphenyl groups
Properties
Molecular Formula |
C24H19BrN2O3 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(9-bromo-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-18-10-7-16(8-11-18)23(28)24-27-21(19-13-17(25)9-12-22(19)30-24)14-20(26-27)15-5-3-2-4-6-15/h2-13,21,24H,14H2,1H3 |
InChI Key |
FWLBTDSKOLXXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.